![molecular formula C14H19NO B12306921 rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B12306921.png)
rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]méthanol: est un composé chimique de formule moléculaire C14H19NO et d'une masse moléculaire de 217,31 g/mol . Ce composé est caractérisé par sa structure bicyclique, qui comprend un groupe benzyle et une partie azabicycloheptane. Il est couramment utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]méthanol implique généralement la réaction d'un précurseur approprié avec du bromure de benzyle en conditions basiques. La réaction est réalisée dans un solvant tel que le tétrahydrofurane (THF) à une température d'environ 0°C à température ambiante. Le produit est ensuite purifié en utilisant des techniques standard telles que la chromatographie sur colonne .
Méthodes de production industrielle: La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour obtenir des rendements et une pureté plus élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions: Le rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]méthanol subit diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction: Le composé peut être réduit pour former différents dérivés.
Substitution: Le groupe benzyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants:
Oxydation: Des réactifs tels que le chlorochromate de pyridinium (PCC) ou le permanganate de potassium (KMnO4) sont couramment utilisés.
Réduction: Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs typiques.
Substitution: Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Produits principaux: Les principaux produits formés à partir de ces réactions comprennent les cétones, les aldéhydes et divers dérivés substitués, en fonction des conditions de réaction et des réactifs utilisés .
Applications de recherche scientifique
Le rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]méthanol est utilisé dans plusieurs domaines de recherche scientifique, notamment:
Chimie: Il sert de bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Le composé est utilisé dans des études liées à l'inhibition enzymatique et à la liaison aux récepteurs.
Mécanisme d'action
Le mécanisme d'action du rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]méthanol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique ou moduler la fonction des récepteurs, ce qui conduit à divers effets biologiques. Les voies et les cibles moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires:
- rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]méthanol
- rac-[(1R,3S,5R)-6-azabicyclo[3.2.0]heptan-3-yl]méthanol chlorhydrate
- rac-[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]méthanol chlorhydrate
Comparaison: Le rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]méthanol est unique en raison de sa structure bicyclique spécifique et de la présence d'un groupe benzyle. Cette configuration structurelle confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour des applications de recherche spécifiques. En comparaison, les composés similaires peuvent présenter des variations dans leur structure bicyclique ou leurs groupes fonctionnels, ce qui conduit à une réactivité et des applications différentes .
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
(2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl)methanol |
InChI |
InChI=1S/C14H19NO/c16-11-14-8-6-13(14)7-9-15(14)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |
Clé InChI |
OHDBTEIWDAFFGP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1CCN2CC3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


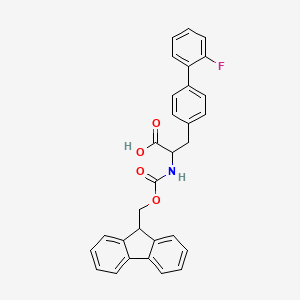


![rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B12306865.png)
![6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride](/img/structure/B12306866.png)
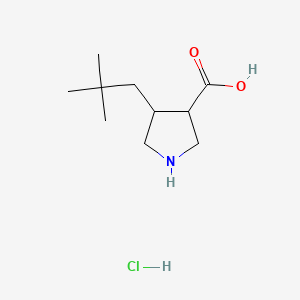
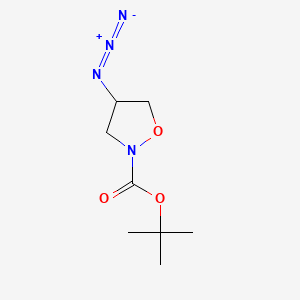
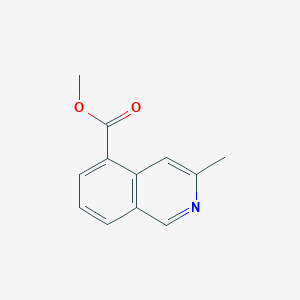
![rac-(3aR,6aS)-1'-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12306889.png)

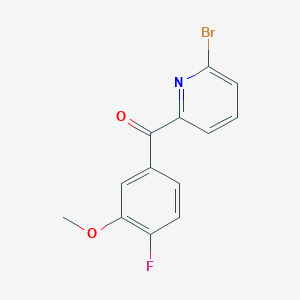
![6-(Piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B12306910.png)

![6-{[6-({[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5-hydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one](/img/structure/B12306923.png)
